3-(Butyl(Methyl)carbamoyl)phenylboronic acid
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Overview
Description
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butyl(methyl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to yield phenylboronic acid.
Introduction of the Butyl(Methyl)carbamoyl Group: The phenylboronic acid is then subjected to a reaction with butyl isocyanate and methylamine under controlled conditions to introduce the butyl(methyl)carbamoyl group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is synthesized in situ and then reacted with various electrophiles to form the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Butyl(Methyl)carbamoyl)phenylboronic acid can undergo several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(Butyl(Methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies. The boronic acid group interacts with the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group.
3-(Methylcarbamoyl)phenylboronic Acid: Similar structure but with a methylcarbamoyl group instead of butyl(methyl)carbamoyl.
m-Tolylboronic Acid: Contains a methyl group on the phenyl ring instead of the carbamoyl group.
Uniqueness
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is unique due to the presence of the butyl(methyl)carbamoyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in specialized applications where specific interactions with biological targets or unique reactivity patterns are required.
Properties
Molecular Formula |
C12H18BNO3 |
---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[3-[butyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-3-4-8-14(2)12(15)10-6-5-7-11(9-10)13(16)17/h5-7,9,16-17H,3-4,8H2,1-2H3 |
InChI Key |
QFNMQOOIZQITQI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CCCC)(O)O |
Origin of Product |
United States |
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